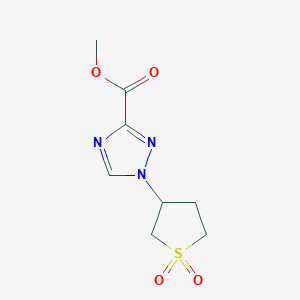

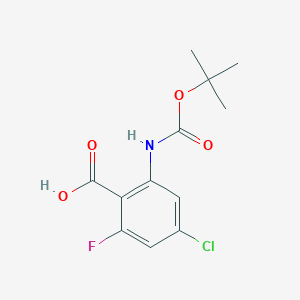

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperazine compounds involves various organic reactions. For instance, the synthesis of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride is achieved by stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal through reductive amination in ethanol . Another related compound, 1-(3-chlorophenyl) piperazine, is synthesized from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of "4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide."

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic techniques and X-ray crystallography. For example, single crystal analysis shows that 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride crystallizes in the monoclinic crystal system with P 21/c point group . The structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is confirmed by single crystal XRD data, crystallizing in the monoclinic system and P21/c space group . These findings suggest that "4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide" may also exhibit a complex molecular structure that can be elucidated using similar techniques.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds studied. However, the synthesis processes involve reactions such as reductive amination and condensation , which are common in the formation of piperazine derivatives. These reactions could be relevant when considering the reactivity of "4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their molecular structure and spectroscopic data. Theoretical calculations, such as DFT/B3LYP/6-311G (d,p) level of theory, provide insights into the electronic properties, including HOMO-LUMO energy gaps, which are indicative of chemical reactivity . The molecular electrostatic potential surface and frontier orbital analysis are also performed to understand the chemical behavior of these compounds . These analyses could be applied to predict the properties of "4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide."

Aplicaciones Científicas De Investigación

Antimicrobial and Hypoglycemic Activities

A study focused on the synthesis of N-(1-adamantyl)carbothioamide derivatives, including compounds structurally related to 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide. These compounds were evaluated for their antimicrobial activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Some of the derivatives demonstrated potent antibacterial activity. Additionally, the oral hypoglycemic activity of these compounds was determined in diabetic rats, with certain derivatives showing a significant reduction in serum glucose levels, compared to standard treatments (Al-Abdullah et al., 2015).

Anticancer Activity

Another study investigated the metabolic profile of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208), a compound with structural similarities, in rats. TM-208 exhibited excellent in vivo and in vitro anticancer activity with low toxicity. The metabolites of TM-208 were analyzed, providing insights into its pharmacokinetics and potential mechanisms of action (Jiang et al., 2007).

Antimicrobial and Antiviral Activities

Research on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, which share a core structural motif with 4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide, showed that these compounds possess potential antimicrobial activity. The synthesized derivatives were effective against a range of bacterial species, including antibiotic-resistant strains, and also demonstrated antifungal activity (Babu et al., 2015).

Antitubercular Activity

A series of imidazole-based substituted piperazine-thiosemicarbazone hybrids, sharing a similar heterocyclic framework, were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Notably, two compounds exhibited potent antitubercular activities with low toxicity profiles, demonstrating the therapeutic potential of compounds within this chemical class for tuberculosis treatment (Jallapally et al., 2014).

Propiedades

IUPAC Name |

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3S/c1-14-5-3-8-18(15(14)2)21-19(24)23-11-9-22(10-12-23)17-7-4-6-16(20)13-17/h3-8,13H,9-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGOPVGCZGCQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chlorophenyl)-N-(2,3-dimethylphenyl)piperazine-1-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-yl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2523084.png)

![6-(3,4-dimethylphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2523087.png)

![tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2523088.png)

![N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2523094.png)

![(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one](/img/structure/B2523098.png)

![N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523102.png)